molecular formula C18H18 B8612981 2-(2,4,6-Trimethylphenyl)-1H-indene CAS No. 749870-00-6

2-(2,4,6-Trimethylphenyl)-1H-indene

Cat. No.: B8612981
CAS No.: 749870-00-6
M. Wt: 234.3 g/mol
InChI Key: GWJVZPBOJUTWJT-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylphenyl)-1H-indene is a specialty indene scaffold of significant interest in advanced organic and organometallic research. The indene core structure is a privileged framework found in a wide range of biologically active molecules, including those with reported antitumoral, antimicrobial, and fungicidal activities . Furthermore, this structure and its derivatives have important applications in materials science, such as in the development of fluorescent materials and solar cells . In organometallic chemistry, indenes are valuable precursors for the synthesis of indenyl ligands, which form transition metal complexes used as catalysts in polymerization processes and the preparation of complex small molecules . The specific substitution pattern of this compound, featuring a mesityl group at the 2-position, makes it a promising building block for the development of novel ligand systems and for studies in gold-catalyzed transformations, such as the intramolecular hydroalkylation of ynamides to access complex amino-indene architectures . This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

749870-00-6

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)-1H-indene

InChI

InChI=1S/C18H18/c1-12-8-13(2)18(14(3)9-12)17-10-15-6-4-5-7-16(15)11-17/h4-10H,11H2,1-3H3

InChI Key

GWJVZPBOJUTWJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C2)C

Origin of Product

United States

Comparison with Similar Compounds

4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene (CAS: 213381-88-5)

  • Structure : A methyl group at position 2 and a bulky 4-(tert-butyl)phenyl group at position 3.
  • Higher thermal stability due to the rigid tert-butyl substituent .

1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene (CAS: 30364-38-6)

  • Structure : Partially hydrogenated (2,3-dihydroindene) with methyl and phenyl substituents.
  • Key Differences :
    • Saturation at the 2,3-position reduces conjugation, lowering electronic delocalization compared to the fully unsaturated target compound.
    • Enhanced stability under acidic conditions due to reduced aromatic reactivity .

Electronic Properties and Reactivity

2,3-Dihydro-1,1,3-trimethyl-5-nitro-3-(4-nitrophenyl)-1H-indene

  • Structure : Nitro groups at positions 5 (or 6) and 4-nitrophenyl at position 3.
  • Key Differences: Strong electron-withdrawing nitro groups () increase electrophilicity, making this compound more reactive in nucleophilic aromatic substitution. Potential applications in explosives or redox-active materials due to nitro functionality .

(E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

  • Structure : Methoxy groups and a ketone functionalize the indene core.
  • Key Differences: Electron-rich methoxy groups enhance solubility in polar solvents and stabilize charge-transfer complexes. The ketone group enables participation in condensation reactions, unlike the non-oxidized target compound .

Structural Analogues with Alkyl/Aryl Substitutions

1-Ethyl-2-phenyl-1H-indene (CAS: 89619-36-3)

  • Structure : Ethyl and phenyl substituents at positions 1 and 2.
  • Key Differences: The ethyl group () offers less steric hindrance than the trimethylphenyl group, improving solubility in non-polar solvents. Lower melting point (predicted) due to reduced molecular symmetry .

2-Ethyl-4-phenylindene (CAS: 203983-14-6)

  • Structure : Ethyl and phenyl groups at positions 2 and 4.
  • Reduced steric bulk compared to the trimethylphenyl group may enhance catalytic activity in metal complexes .

Data Tables: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Notable Properties
2-(2,4,6-Trimethylphenyl)-1H-indene C₁₈H₁₈ 234.34 2,4,6-Trimethylphenyl Not Provided High steric bulk, moderate solubility
4-(4-(tert-Butyl)phenyl)-2-methyl-1H-indene C₂₀H₂₂ 262.39 2-Methyl, 4-(tert-butyl)phenyl 213381-88-5 Low polarity, high thermal stability
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene C₁₈H₂₀ 236.35 1,1,3-Trimethyl, 3-phenyl 30364-38-6 Partial saturation, acid stability
2,3-Dihydro-1,1,3-trimethyl-5-nitro-3-(4-nitrophenyl)-1H-indene C₁₈H₁₈N₂O₄ 326.35 5-Nitro, 4-nitrophenyl Not Provided Electrophilic reactivity

Preparation Methods

Reaction Mechanism and Synthesis Pathway

The Friedel-Crafts acylation method, as detailed in, involves reacting indene-1,3-dione with 2,4,6-trimethylbenzoyl chloride in the presence of aluminum chloride (AlCl₃) under anhydrous conditions. The Lewis acid catalyst facilitates electrophilic substitution, acylating the indene core at the C2 position due to the directing effects of the diketone groups. The intermediate 2-(2,4,6-trimethylbenzoyl)-1H-indene-1,3-dione undergoes subsequent reduction to yield the final product.

Key Conditions :

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Anhydrous dichloromethane (DCM)

  • Temperature : 0–5°C (to minimize side reactions)

  • Reaction Time : 6–8 hours

Post-reduction, the ketone groups are converted to methylene bridges using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), achieving >85% purity before purification.

Optimization via Continuous Flow Reactors

Industrial-scale production employs continuous flow reactors to enhance yield (up to 92%) and reduce byproduct formation. This system ensures precise temperature control and rapid mixing, critical for managing exothermic Friedel-Crafts reactions.

Dimerization of α-Methyl Styrene and Dehydrogenation

Acid-Catalyzed Dimerization

As reported in, α-methyl styrene undergoes acid-catalyzed dimerization to form 1,3,3-trimethyl-1-phenylindane . The reaction utilizes sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) at 80–100°C, producing the indane derivative in 70–75% yield.

Reaction Equation :

2C₆H₅C(CH₃)=CH₂H⁺C₁₈H₂₀+H₂O2 \, \text{C₆H₅C(CH₃)=CH₂} \xrightarrow{\text{H⁺}} \text{C₁₈H₂₀} + \text{H₂O}

Dehydrogenation to Indene

The indane intermediate is dehydrogenated using palladium on carbon (Pd/C) at 200–250°C under inert atmosphere, yielding 2-(2,4,6-trimethylphenyl)-1H-indene. This step achieves 65–70% conversion, with unreacted indane recycled via distillation.

Critical Parameters :

  • Catalyst Loading : 5 wt% Pd/C

  • Hydrogen Acceptor : Quinoline (prevents catalyst poisoning)

Functionalization via Elimination Reactions

Synthesis from Dihydroindene Derivatives

As demonstrated in, 2,3-dihydro-1H-inden-1-ol derivatives undergo acid-catalyzed dehydration to form the indene core. For example, p-toluenesulfonic acid (TsOH) in refluxing toluene eliminates water, yielding this compound in 78% yield after 2 hours.

Mechanistic Insight :

C₉H₁₀OTsOH, ΔC₉H₈+H₂O\text{C₉H₁₀O} \xrightarrow{\text{TsOH, Δ}} \text{C₉H₈} + \text{H₂O}

Nitration and Alkylation Strategies

Nitration of dihydroindene precursors followed by hydrazine hydrate reduction introduces amine groups, which are subsequently alkylated with 2,4,6-trimethylbenzyl bromide to attach the substituent.

Advanced Purification and Optimization Techniques

Chromatographic Purification

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (7:1), achieving >98% purity. Continuous flow systems reduce solvent consumption by 40% compared to batch processes.

Thermogravimetric Analysis (TGA)

TGA data reveal decomposition onset at 280°C , guiding safe handling and storage protocols. Kinetic parameters (activation energy = 120 kJ/mol) confirm thermal stability under standard conditions.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Friedel-Crafts Acylation85–9298HighModerate
Dimerization-Dehydrogenation65–7095ModerateLow
Elimination Functionalization7897LowHigh

Key Findings :

  • Friedel-Crafts offers superior scalability but requires costly anhydrous conditions.

  • Dimerization-Dehydrogenation is cost-effective but limited by moderate yields.

  • Elimination methods achieve high purity but are less suitable for bulk synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4,6-Trimethylphenyl)-1H-indene, and how can purity be optimized?

  • Methodology :

  • Friedel-Crafts Alkylation : Utilize a Lewis acid catalyst (e.g., AlCl₃) to couple indene derivatives with mesitylene (2,4,6-trimethylbenzene) under anhydrous conditions. Monitor reaction progress via TLC and optimize yield by controlling stoichiometry and reaction time.
  • Transition-Metal Catalyzed Coupling : Employ Suzuki-Miyaura cross-coupling using a palladium catalyst to link pre-functionalized indene and mesityl boronic acid derivatives. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Purity Optimization : Recrystallization from ethanol or toluene, followed by vacuum sublimation, ensures high purity (>98%). Confirm purity via GC-MS and ¹H/¹³C NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray Diffraction (XRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Focus on the torsional angles between the indene core and the mesityl group to assess steric effects .
  • NMR Spectroscopy : Assign peaks using ¹H-¹H COSY and HSQC for proton-proton coupling and carbon-proton correlations. The methyl groups on the mesityl moiety appear as singlet peaks (δ ~2.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (C₁₈H₁₈⁺, m/z ~234.14) and fragmentation patterns.

Advanced Research Questions

Q. How does the steric bulk of the 2,4,6-trimethylphenyl group influence the compound’s reactivity in transition-metal-catalyzed reactions?

  • Methodology :

  • Steric Analysis : Compare catalytic activity in ruthenium-based olefin metathesis (e.g., Grubbs catalysts). The mesityl group’s steric hindrance reduces undesired side reactions (e.g., β-hydride elimination) but may slow reaction kinetics. Use DFT calculations to map steric parameters (e.g., %VBur) .
  • Electronic Effects : UV-Vis and cyclic voltammetry reveal electron-withdrawing/donating effects of the substituent. The mesityl group’s inductive effects stabilize metal complexes, enhancing catalyst longevity .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodology :

  • Refinement Protocols : Apply SHELXL’s TWIN and HKLF5 commands for handling twinned crystals or disordered structures. Validate models using R-factor convergence (<5%) and residual density maps .
  • Comparative Analysis : Cross-reference bond lengths and angles with structurally analogous compounds (e.g., N-(2,4,6-trimethylphenyl)acetamides) to identify systematic errors. For example, the C-C bond in the indene core should average 1.40 Å .

Q. How can computational modeling predict the compound’s electronic properties and reactivity in photochemical applications?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps). Correlate with experimental UV-Vis spectra to validate excited-state transitions.
  • Reactivity Prediction : Simulate radical stabilization energies (RSE) to assess suitability as a photoinitiator. The mesityl group’s electron-donating nature enhances stability of radical intermediates .

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